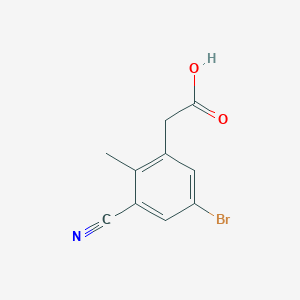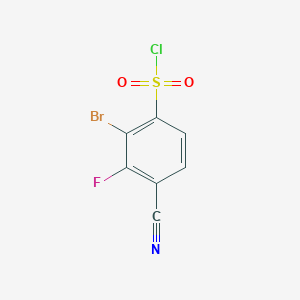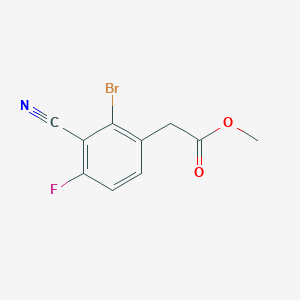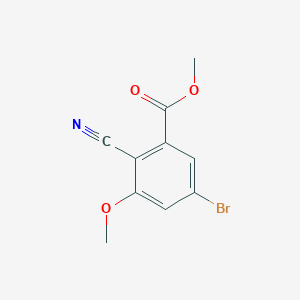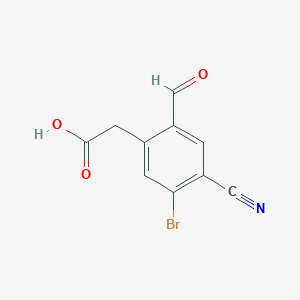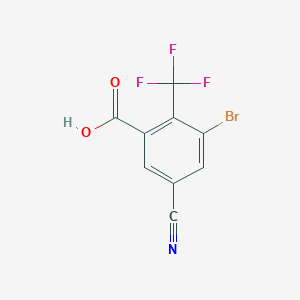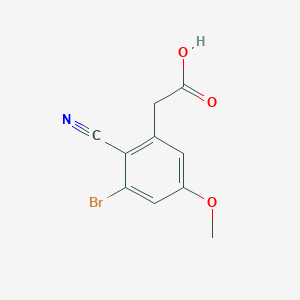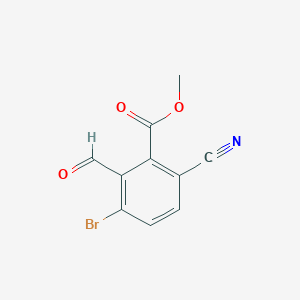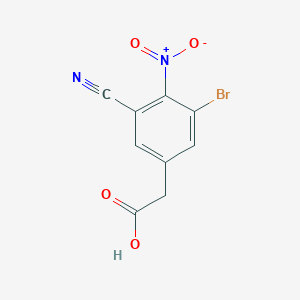
3-Bromo-5-cyano-4-nitrophenylacetic acid
Vue d'ensemble
Description
3-Bromo-5-cyano-4-nitrophenylacetic acid (3-BrCNPA) is a phenylacetic acid derivative that is widely used in scientific research. It is a colorless crystalline solid with a molecular weight of 253.04 g/mol and a melting point of 97-99°C. 3-BrCNPA is a useful reagent in organic synthesis and has been used in numerous biochemical and physiological studies.
Applications De Recherche Scientifique
3-Bromo-5-cyano-4-nitrophenylacetic acid has been used in numerous scientific studies. It has been used as a substrate for the enzyme monoamine oxidase, as a reagent in the synthesis of various compounds, and as a probe for the study of membrane proteins. 3-Bromo-5-cyano-4-nitrophenylacetic acid has also been used in the study of the mechanisms of action of drugs and other compounds, and in the study of the biochemical and physiological effects of various compounds.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-cyano-4-nitrophenylacetic acid is not well understood. However, it is known that 3-Bromo-5-cyano-4-nitrophenylacetic acid is a substrate for monoamine oxidase, an enzyme that is involved in the metabolism of neurotransmitters such as serotonin and dopamine. It is also known that 3-Bromo-5-cyano-4-nitrophenylacetic acid can interact with membrane proteins, which may play a role in its biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-cyano-4-nitrophenylacetic acid are not well understood. However, it has been shown to inhibit the activity of monoamine oxidase, suggesting that it may have an effect on the metabolism of neurotransmitters. It has also been shown to interact with membrane proteins, suggesting that it may have an effect on cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 3-Bromo-5-cyano-4-nitrophenylacetic acid is that it is a relatively stable compound and is easy to synthesize. It is also relatively inexpensive and is widely available. However, its mechanism of action is not well understood, and its biochemical and physiological effects have not been fully explored.
Orientations Futures
In order to fully understand the mechanisms of action and biochemical and physiological effects of 3-Bromo-5-cyano-4-nitrophenylacetic acid, further research is needed. Studies should be conducted to investigate the interactions of 3-Bromo-5-cyano-4-nitrophenylacetic acid with monoamine oxidase and other enzymes, as well as its interactions with membrane proteins. In addition, studies should be conducted to explore the potential therapeutic applications of 3-Bromo-5-cyano-4-nitrophenylacetic acid. Finally, further research should be conducted to identify new synthesis methods for 3-Bromo-5-cyano-4-nitrophenylacetic acid and to explore its potential uses in organic synthesis.
Propriétés
IUPAC Name |
2-(3-bromo-5-cyano-4-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O4/c10-7-2-5(3-8(13)14)1-6(4-11)9(7)12(15)16/h1-2H,3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQCCDAAWHXTKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)[N+](=O)[O-])Br)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-cyano-4-nitrophenylacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Morpholin-4-yl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethanone](/img/structure/B1414128.png)
